molecular formula C25H25F2IO3 B12768061 Benzene, 1-((2-(4-(1,1-difluoro-2-iodoethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- CAS No. 80844-25-3

Benzene, 1-((2-(4-(1,1-difluoro-2-iodoethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-

Cat. No.: B12768061
CAS No.: 80844-25-3
M. Wt: 538.4 g/mol
InChI Key: OHDSWHYVRWDADI-UHFFFAOYSA-N
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Description

Benzene, 1-((2-(4-(1,1-difluoro-2-iodoethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is a complex organic compound It features a benzene ring substituted with various functional groups, including difluoro-iodoethoxy, phenyl, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-((2-(4-(1,1-difluoro-2-iodoethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves multiple steps. The key starting materials include 1,1-difluoro-2-iodoethane and phenol derivatives. The synthetic route typically involves:

    Nucleophilic Substitution: The reaction between 1,1-difluoro-2-iodoethane and a phenol derivative under basic conditions to form the difluoro-iodoethoxy group.

    Ether Formation:

    Alkylation: The final step involves the alkylation of the benzene ring with the prepared intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and methylpropoxy groups.

    Reduction: Reduction reactions can target the difluoro-iodoethoxy group, potentially converting it to a difluoroethoxy group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups on the benzene ring.

Scientific Research Applications

Benzene, 1-((2-(4-(1,1-difluoro-2-iodoethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Benzene, 1-((2-(4-(1,1-difluoro-2-iodoethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets. The difluoro-iodoethoxy group can participate in halogen bonding, while the phenoxy and methylpropoxy groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-((2-(4-(1,1-difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
  • Benzene, 1-((2-(4-(1,1-difluoro-2-chloroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-

Uniqueness

The presence of the difluoro-iodoethoxy group in Benzene, 1-((2-(4-(1,1-difluoro-2-iodoethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- distinguishes it from similar compounds. This group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

80844-25-3

Molecular Formula

C25H25F2IO3

Molecular Weight

538.4 g/mol

IUPAC Name

1-(1,1-difluoro-2-iodoethoxy)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene

InChI

InChI=1S/C25H25F2IO3/c1-24(2,20-11-13-22(14-12-20)31-25(26,27)17-28)18-29-16-19-7-6-10-23(15-19)30-21-8-4-3-5-9-21/h3-15H,16-18H2,1-2H3

InChI Key

OHDSWHYVRWDADI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(CI)(F)F

Origin of Product

United States

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